methyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a substituted pyrazole-thiophene moiety. Its structure includes:
- Benzoate ester: A methyl ester at the para position of the benzene ring.
- Carbamoyl bridge: Connects the benzoate to an ethyl chain.
- Pyrazole-thiophene system: A 3,5-dimethylpyrazole ring with a thiophen-3-yl substituent at position 4.
While direct pharmacological data are unavailable in the provided evidence, its synthesis and structural determination likely employ crystallographic tools like the SHELX software suite .
Properties
IUPAC Name |
methyl 4-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-18(17-8-11-27-12-17)14(2)23(22-13)10-9-21-19(24)15-4-6-16(7-5-15)20(25)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOQWMDJDFPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]methoxy}benzoate (LS-03205)
Key Features :
Comparison with Target Compound :
Implications :
Structural Analog 2: Thiazol-5-ylmethyl Carbamate Derivatives
Key Features (from Pharmacopeial Forum):
- Core structure : Thiazole ring (five-membered, one sulfur, one nitrogen) with carbamate or urea substituents.
- Examples: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate. Compounds with hydroperoxypropan-2-yl substituents on thiazole .
Comparison with Target Compound :
Implications :
- Thiazole derivatives often exhibit metabolic stability due to sulfur’s electronegativity, whereas the pyrazole-thiophene system in the target compound may prioritize π-π interactions in biological targets. Hydroperoxy groups in thiazole analogs (e.g., compound m and t ) introduce oxidative reactivity absent in the target compound .
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